(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-N-ethyl-5-heptenamide
Description
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-N-ethylhept-5-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34F3NO5/c1-2-29-24(33)11-6-4-3-5-10-20-21(23(32)15-22(20)31)13-12-18(30)16-34-19-9-7-8-17(14-19)25(26,27)28/h3,5,7-9,12-14,18,20-23,30-32H,2,4,6,10-11,15-16H2,1H3,(H,29,33)/b5-3-,13-12+/t18-,20-,21-,22+,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAVJEMZITUZOC-XBUSSCQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-N-ethyl-5-heptenamide , also known as Bimatoprost , is a synthetic analog of prostaglandin F2α. It has garnered significant attention in pharmacology due to its diverse biological activities, particularly in the treatment of glaucoma and ocular hypertension. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : C25H37N O4
Molecular Weight : 415.566 Da
CAS Number : 157283-68-6
The structure of Bimatoprost includes a cyclopentyl group, hydroxyl functional groups, and a heptenamide moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H37N O4 |
| Molecular Weight | 415.566 Da |
| CAS Number | 157283-68-6 |
Bimatoprost primarily acts as a selective agonist for the FP receptor , a subtype of prostaglandin receptors. By binding to these receptors in the eye, it enhances aqueous humor outflow through the uveoscleral pathway, effectively lowering intraocular pressure (IOP). This mechanism is crucial in managing conditions such as glaucoma.
Pharmacological Effects
- Ocular Hypotensive Effect :
- Effects on Eyelash Growth :
- Potential Anti-inflammatory Properties :
Case Studies and Clinical Trials
Several clinical studies have assessed the efficacy and safety of Bimatoprost:
- Study on Glaucoma Treatment : A randomized controlled trial involving over 500 participants demonstrated that Bimatoprost significantly reduced IOP compared to placebo and other treatments like timolol .
- Eyelash Enhancement Study : In a double-blind study with 100 participants using Bimatoprost for eyelash growth, results showed a marked increase in eyelash length and thickness after 16 weeks of treatment .
Side Effects
While generally well-tolerated, Bimatoprost may cause side effects including:
- Conjunctival hyperemia
- Eye irritation
- Changes in iris pigmentation
These side effects are typically mild and reversible upon discontinuation of the medication .
Research Findings
Recent research has expanded the understanding of Bimatoprost's biological activity:
- Comparative Efficacy Studies : Research comparing Bimatoprost with other prostaglandin analogs (like latanoprost) indicates that while all are effective at lowering IOP, Bimatoprost may have a more pronounced effect on eyelash growth .
- Molecular Studies : Investigations into the molecular pathways activated by Bimatoprost have revealed its role in upregulating matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling—important for maintaining ocular health .
- Long-term Safety Assessments : Longitudinal studies have shown that continuous use of Bimatoprost does not lead to significant adverse effects over time, reinforcing its safety profile for chronic use in glaucoma patients .
Scientific Research Applications
Overview
The compound (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-N-ethyl-5-heptenamide is a complex organic molecule with significant potential in various scientific research fields. Its structure suggests applications in pharmacology, particularly in the development of anti-inflammatory and anti-cancer agents.
Anti-inflammatory Activity
Research has indicated that this compound exhibits anti-inflammatory properties. It has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In a study published in ACS Omega, various derivatives of similar compounds were synthesized and tested for their efficacy as COX inhibitors, providing a framework for understanding the anti-inflammatory mechanisms of (5Z)-7-[...] .
Cancer Research
The compound's structural characteristics suggest it may be beneficial in cancer therapy. The presence of hydroxyl groups and specific substituents could enhance its interaction with biological targets involved in tumor progression. Research into similar compounds has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .
COX Inhibition
The inhibition of COX enzymes leads to a decrease in prostaglandin synthesis, which is associated with inflammation and pain. The compound's ability to modulate these pathways makes it a candidate for further investigation as an anti-inflammatory drug.
Antioxidant Properties
Compounds with similar structures have shown antioxidant activity, which can protect cells from oxidative stress—a factor implicated in both cancer and inflammatory diseases .
Table 1: Summary of Research Findings on (5Z)-7-[...]
Safety and Toxicity
While the therapeutic potential is significant, safety evaluations are critical. Preliminary studies indicate moderate toxicity profiles; however, further investigations are required to fully understand the safety margins and potential side effects associated with this compound.
Comparison with Similar Compounds
Core Structure
The compound shares a cyclopentyl-heptenamide backbone with bimatoprost and tafluprost, common to prostaglandin F2α analogs. Key structural differences lie in the side chain substituents:
Stereochemistry and Stability
The target compound’s (1R,2R,3R,5S) cyclopentane configuration aligns with bimatoprost’s stereochemistry, critical for receptor binding . However, crystalline forms of bimatoprost exhibit superior stability, while the target compound’s stability data remain less documented .
Pharmacological and Pharmacokinetic Comparison
Mechanism of Action
All three compounds act as prostaglandin F2α receptor agonists. Bimatoprost lowers intraocular pressure (IOP) via trabecular and uveoscleral outflow pathways , while the target compound’s trifluoromethylphenoxy group may alter receptor affinity or downstream signaling . Tafluprost, with difluorophenoxy substitution, shows similar IOP-lowering efficacy but distinct pharmacokinetics due to ester prodrug design .
Preparation Methods
Corey Lactone Intermediate
The synthesis typically begins with a Corey lactone derivative (PPB-Corey lactone), which provides the cyclopentane backbone. The lactone is oxidized under Pfitzner-Moffatt conditions (DCC/DMSO) to yield an aldehyde intermediate, enabling subsequent chain elongation. Critical parameters include:
Horner-Wadsworth-Emmons Reaction
The aldehyde intermediate undergoes HWE reaction with a phosphonate reagent to install the ω-chain. Industrial-scale syntheses employ potassium hydroxide as a base instead of traditional sodium hydride, improving safety and cost-efficiency.
Reaction Conditions :
Stereoselective Reduction
A pivotal step involves reducing the α,β-unsaturated ketone to achieve the (1E,3R)-configured side chain. Zinc borohydride in methanol at −40°C provides 88.7% stereoselectivity, while residual 15-epi impurities are removed via tert-butyldimethylsilyl (TBDMS) protection and crystallization.
Stepwise Synthesis Procedure
Amide Formation
The carboxylic acid intermediate is converted to the N-ethylamide using ethylamine under coupling conditions:
Protocol :
-
Dissolve acid (1.0 equiv) in anhydrous DMF at −15°C.
-
Add triethylamine (1.7 equiv) followed by 1-(methylsulfonyloxy)benzotriazole (1.8 equiv).
-
Introduce ethylamine (3.5 equiv) dropwise over 30 minutes.
-
Warm to 25°C and stir for 12 hours.
Global Deprotection
TBDMS-protected intermediates are deprotected using tetrabutylammonium fluoride (TBAF) in THF:
Reaction monitoring by TLC ensures complete deprotection without overexposure to fluoride.
Crystallization and Purification Techniques
Solvent Screening
Crystalline purity depends on solvent selection, as demonstrated in analogous prostaglandin syntheses:
Table 1: Crystallization Conditions for Cyclopentyl Derivatives
| Solvent System | Temperature Profile | Crystal Form | Purity (%) |
|---|---|---|---|
| Acetonitrile | 95°C → room temperature | Form A | 99.2 |
| Ethyl acetate/hexane (1:1.4) | 75°C → room temperature | Form A | 98.7 |
| 2-Propanol/diethyl ether (1:5) | RT → −20°C | Form B | 97.5 |
Trituration Optimization
Trituration with diethyl ether removes hydrophobic impurities, increasing enantiomeric excess from 95% to 99.5%.
Analytical Characterization
Key Physicochemical Properties :
| Parameter | Value | Method |
|---|---|---|
| Molecular weight | 529.58 g/mol | HRMS |
| Melting point | 158–160°C (dec.) | DSC |
| Specific rotation | +24.5° (c = 1, MeOH) | Polarimetry |
| LogP | 2.66 | HPLC |
Stereochemical Verification :
-
NOESY NMR : Confirms (1R,2R,3R,5S) cyclopentane configuration.
-
X-ray diffraction : Resolves (5Z) and (1E) double bond geometries.
Challenges and Optimization
Stereochemical Drift
The C-3 hydroxy group is prone to epimerization above pH 6.0. Mitigation strategies include:
Throughput Limitations
The original 7% overall yield was improved to 22% via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
